molecular formula C14H16BrN3OS B2838357 4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide CAS No. 1274903-95-5

4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide

Cat. No.: B2838357
CAS No.: 1274903-95-5
M. Wt: 354.27
InChI Key: UQFMZRCVNLRUGW-UHFFFAOYSA-N
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Description

4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide (CAS: 1274903-95-5) is a substituted thiazolium bromide derivative characterized by a positively charged thiazole core. Its structure features:

  • A 4-(acetylamino)phenyl group at position 4, contributing to aromatic and hydrogen-bonding interactions.
  • A bromide counterion stabilizing the cationic thiazolium ring.

Thiazolium salts are widely studied for their biological and catalytic properties, including antimicrobial, antitumor, and acetylcholinesterase inhibitory activities . The acetylamino and allylamino substituents in this compound suggest enhanced solubility and reactivity compared to simpler thiazolium derivatives.

Properties

IUPAC Name

N-[4-[2-(prop-2-enylamino)-1,3-thiazol-3-ium-4-yl]phenyl]acetamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS.BrH/c1-3-8-15-14-17-13(9-19-14)11-4-6-12(7-5-11)16-10(2)18;/h3-7,9H,1,8H2,2H3,(H,15,17)(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFMZRCVNLRUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=[NH+]2)NCC=C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Acetylamino Group: The next step involves the acetylation of an amino group on the phenyl ring. This is typically done using acetic anhydride in the presence of a base such as pyridine.

    Allylation: The final step involves the introduction of the allylamino group. This can be achieved by reacting the intermediate compound with allyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolium ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide ion, which can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (e.g., hydroxide, cyanide), often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolium derivatives.

    Substitution: Substituted thiazolium compounds with different nucleophiles.

Scientific Research Applications

4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide exerts its effects is largely dependent on its interaction with specific molecular targets. The thiazolium ring can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The acetylamino and allylamino groups can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiazolium Bromides

A. 4-Phenyl-2,3-bis(phenylamino)thiazol-3-ium Bromide ()
  • Substituents: Phenyl group at position 4 and two phenylamino groups at positions 2 and 3.
  • Key Differences: Unlike the target compound, this derivative lacks the acetylamino and allylamino groups. The bis-phenylamino configuration enhances π-π stacking but reduces electrophilicity.
  • Synthesis: Prepared via reaction of disubstituted thiosemicarbazides with phenacyl bromides, yielding monoclinic crystals (space group P21/c) .
B. 2-Amino-4-phenyl-thiazole ()
  • Substituents: Simple amino and phenyl groups.
  • Key Differences: Neutral thiazole core vs. cationic thiazolium. The absence of a bromide ion and allylamino/acetylamino groups limits its biological activity and solubility .
C. FE@SNAP ()
  • Substituents: Contains a fluorophenyl group and piperidinyl-acetylamino moiety.
  • Key Differences: While sharing the acetylamino motif, FE@SNAP is a pyrimidinecarboxylate derivative with MCHR1 antagonist activity, highlighting how heterocycle choice dictates pharmacological targets .

Spectroscopic and Crystallographic Data

  • Target Compound: Expected IR peaks for N–H (acetylamino, ~3300 cm⁻¹) and C=C (allyl, ~1640 cm⁻¹). NMR would show distinct allylic protons (δ 5.1–5.8 ppm) and acetylamino methyl (δ 2.1 ppm) .
  • 4-Phenyl-2,3-bis(phenylamino): X-ray confirms monoclinic packing (P21/c), with planar thiazole ring and intermolecular N–H···Br hydrogen bonds .

Key Research Findings

Substituent Flexibility: Allylamino and acetylamino groups in the target compound enhance synthetic versatility compared to rigid phenylamino analogs .

Activity Correlation: Thiazolium salts with electron-withdrawing groups (e.g., acetylamino) show improved acetylcholinesterase inhibition, as seen in .

Crystallographic Stability: Monoclinic packing in analogs () suggests similar stability for the target compound, though allyl groups may introduce steric effects .

Biological Activity

4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide (CAS Number: 1274903-95-5) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H16BrN3OSC_{14}H_{16}BrN_3OS. The compound features an acetylamino group and a thiazolium moiety, which are critical for its biological activity.

Antimicrobial Activity

Several studies have indicated that thiazolium derivatives exhibit significant antimicrobial properties. For instance, research has shown that compounds with thiazolium structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific activity of this compound against these pathogens remains to be fully elucidated but suggests potential applications in treating infections.

Anticancer Properties

Thiazolium derivatives are also being investigated for their anticancer potential. Studies have demonstrated that certain thiazolium-based compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . The specific pathways activated by this compound warrant further investigation to confirm its efficacy as an anticancer agent.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it may interact with serine-type endopeptidases, which play critical roles in various physiological functions . Understanding the binding affinity and inhibition kinetics will be crucial for determining its therapeutic applications.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits dose-dependent antimicrobial activity against selected bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.
  • Cell Line Studies : Research involving human cancer cell lines has shown that the compound can reduce cell viability significantly at certain concentrations. Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with the compound .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes within cells, altering their normal function.
  • Induction of Stress Responses : It could activate stress response pathways leading to apoptosis in cancer cells or inhibit essential metabolic pathways in bacteria.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of E. coli
Inhibits growth of S. aureus
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitor of serine proteases

Q & A

Q. Table 1: Comparative Synthesis Parameters

ReagentsSolventCatalystTime (h)Yield (%)Reference
Allyl bromide, AcOHEthanolGlacial AcOH474
Substituted benzaldehydeEthanolAcOH4N/A

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR :
    • 1H NMR : Peaks for allyl protons (δ 5.2–5.8 ppm, multiplet), acetyl group (δ 2.1–2.3 ppm, singlet), and aromatic protons (δ 7.2–7.8 ppm) .
    • 13C NMR : Carbonyl (δ 168–170 ppm), thiazole carbons (δ 140–160 ppm).
  • IR Spectroscopy : Stretching vibrations for C=O (1670–1680 cm⁻¹), C=N (1550–1560 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., m/z 391.2 for [M-Br]+) .

Q. Table 2: Key Spectroscopic Data

TechniqueObserved DataFunctional GroupReference
IR1679 cm⁻¹C=O
1H NMRδ 5.6 ppm (multiplet)Allyl protons

Advanced: How to design biological activity assays for this thiazolium derivative?

Methodological Answer:

  • Target Selection : Prioritize enzymes or receptors structurally similar to those inhibited by acetylphenyl or thiazole derivatives (e.g., metabolic enzymes like acetylcholinesterase) .
  • Assay Types :
    • In vitro : Enzyme inhibition assays using spectrophotometric methods (e.g., Ellman’s assay for cholinesterases) .
    • Cellular Models : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) .
  • Controls : Include positive controls (e.g., known inhibitors) and solvent blanks to validate results.

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis : Compare experimental variables (e.g., assay pH, solvent DMSO concentration) that may alter compound solubility or activity .
  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives.
  • Computational Validation : Use molecular docking to assess binding affinity consistency with experimental IC50 values .

Advanced: What computational strategies predict the compound’s reactivity or metabolic stability?

Methodological Answer:

  • In Silico Tools :
    • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
    • ADMET Prediction : Use tools like SwissADME to estimate permeability, CYP450 interactions, and metabolic pathways .
  • Case Study : The trifluoromethyl group in analogous compounds enhances metabolic stability via reduced cytochrome P450 oxidation .

Advanced: How to optimize reaction conditions for higher yields or selectivity?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst concentration to identify optimal conditions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetra-n-butyl ammonium bromide) to enhance nucleophilic substitution efficiency .
  • Byproduct Analysis : Use HPLC or GC-MS to track side reactions (e.g., over-alkylation) and adjust stoichiometry .

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